molecular formula C9H14N2O2 B1611166 1-(Piperidin-4-yl)pyrrolidine-2,5-dione CAS No. 75483-32-8

1-(Piperidin-4-yl)pyrrolidine-2,5-dione

Cat. No.: B1611166
CAS No.: 75483-32-8
M. Wt: 182.22 g/mol
InChI Key: YBNKMAJFERLVEF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)pyrrolidine-2,5-dione is an organic compound that features a piperidine ring and a pyrrolidine-2,5-dione moiety. This compound is notable for its unique structure, which combines the properties of both piperidine and pyrrolidine derivatives. It is a white solid with limited solubility in water but can dissolve in certain organic solvents such as ethanol and dimethylformamide .

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the piperidine and pyrrolidine rings followed by their subsequent functionalization. One common method involves the reaction of maleic anhydride with piperidine under controlled conditions to form the desired product . Industrial production methods often employ catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-(Piperidin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKMAJFERLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510708
Record name 1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75483-32-8
Record name 1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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